
ATP (Adenosine-Triphosphate)
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Overview
Description
Adenosine triphosphate (ATP) is a nucleotide central to cellular energy metabolism. Its molecular formula is $ \text{C}{10}\text{H}{16}\text{N}5\text{O}{13}\text{P}_3 $, with a molecular weight of 507.18 g/mol . Structurally, ATP consists of an adenine base, a ribose sugar, and three phosphate groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine triphosphate disodium can be synthesized through enzymatic methods involving adenosine and polyphosphate. The process typically involves adenosine kinase and polyphosphate kinases in a one-pot reaction to achieve ATP regeneration and production .
Industrial Production Methods: On an industrial scale, adenosine triphosphate disodium is often produced using living yeast cells. This method is preferred due to its cost-effectiveness and scalability . The preparation involves dissolving disodium adenosine triphosphate in water for injection, adjusting the pH with arginine, and then sterilizing and packaging the solution .
Chemical Reactions Analysis
Types of Reactions: Adenosine triphosphate disodium undergoes various reactions, including hydrolysis, phosphorylation, and oxidation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the addition of water, breaking the bonds between phosphate groups and releasing energy.
Phosphorylation: This process transfers a phosphate group to another molecule, often mediated by enzymes.
Oxidation: In cellular respiration, the oxidation of NADH and FADH2 results in the synthesis of adenosine triphosphate.
Major Products: The primary products of these reactions include adenosine diphosphate (ADP) and adenosine monophosphate (AMP), which can be further regenerated into adenosine triphosphate .
Scientific Research Applications
Biochemical Role in Cellular Functions
ATP serves as the primary energy currency in cells, facilitating numerous biochemical processes:
- Energy Transfer : ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi), releasing energy for cellular activities such as muscle contraction, active transport, and biosynthesis.
- Signal Transduction : ATP acts as a signaling molecule in purinergic signaling pathways, influencing various physiological responses including neurotransmission and immune responses .
Clinical Applications
ATP has significant implications in clinical settings:
- Pain Management : ATP has been shown to help reduce acute perioperative pain when administered intravenously. It activates A1 adenosine receptors, leading to analgesic effects that can last for weeks .
- Cardiovascular Health : ATP is utilized as a pulmonary vasodilator in patients with pulmonary hypertension. Its role in inducing hypotension during surgery is also noteworthy .
- Mitochondrial Diseases : Recent research indicates that inhibiting ATP hydrolysis can improve cellular energetic states in mitochondrial diseases without repairing the respiratory chain .
Research Applications
ATP's role in research is multifaceted:
- Imaging Techniques : Advanced imaging technologies have been developed to visualize ATP dynamics in living cells. These tools provide insights into ATP's spatial and temporal distribution, which is critical for understanding various physiological processes .
- Gene Editing Studies : Research utilizing CRISPR technology has identified new genes that regulate ATP levels, offering potential therapeutic targets for diseases characterized by energy dysregulation such as neurodegenerative disorders and cancer .
Environmental Monitoring
ATP is increasingly used in environmental science:
- Biosensors : ATP-based biosensors are employed to monitor biological activity in environmental samples. These sensors can quantify microbial activity by measuring ATP levels, providing valuable data for assessing ecosystem health .
Case Study 1: ATP in Neurodegenerative Diseases
A study explored the relationship between ATP levels and neurodegenerative diseases such as Alzheimer's and Parkinson's. Researchers found that dysregulated ATP production was linked to disease progression. By targeting pathways that enhance ATP synthesis, potential therapeutic strategies were identified .
Case Study 2: ATP Synthase as a Drug Target
Research on ATP synthase revealed its potential as a drug target for infectious diseases and cancer. A recent study examined the enzyme under acidic conditions, uncovering new conformations that could inform drug design strategies aimed at enhancing or inhibiting its function .
Data Table: Applications of ATP
Application Area | Specific Use Cases | Impact/Outcome |
---|---|---|
Biochemical Processes | Energy transfer, signal transduction | Essential for cellular metabolism |
Clinical Medicine | Pain management, cardiology | Improved patient outcomes |
Research | Imaging techniques, gene editing | Enhanced understanding of cellular dynamics |
Environmental Science | Biosensors for microbial activity | Monitoring ecosystem health |
Mechanism of Action
Adenosine triphosphate disodium stores and transports chemical energy within cells. It plays a crucial role in the synthesis of nucleic acids and is involved in various cellular processes, including muscle contraction and nerve impulse propagation . The compound is produced primarily in mitochondria through oxidative phosphorylation, catalyzed by ATP synthase .
Comparison with Similar Compounds
Functions of ATP
- Energy Currency : ATP hydrolysis to ADP releases energy (≈7.3 kcal/mol) for cellular processes like active transport, biosynthesis, and muscle contraction .
- Cellular Signaling : Regulates pathways such as apoptosis and calcium signaling .
- Structural Role : Acts as a hydrotrope at physiological concentrations (5–10 mM), preventing protein aggregation and aiding solubility .
- Biosynthetic Substrate : Directly donates phosphate groups in phosphorylation reactions .
ATP is synthesized via photophosphorylation (plants), oxidative phosphorylation (mitochondria), and glycolysis . Its intracellular levels are tightly regulated, with imbalances linked to diseases like Parkinson’s and ischemia .
Nucleoside Triphosphates (NTPs): Structural and Functional Divergence
NTPs share a core structure (ribose + triphosphate) but differ in nitrogenous bases, leading to specialized roles:
Table 1: Key Nucleoside Triphosphates and Their Roles
Compound | Base | Primary Role | Key Functions | Associated Processes |
---|---|---|---|---|
ATP | Adenine | Energy transfer | Hydrolysis-driven energy release, hydrotropic effects | Cellular respiration, signaling |
GTP | Guanine | Signaling and synthesis | G-protein activation, ribosome function, microtubule dynamics | Protein synthesis, cell cycle |
CTP | Cytosine | Lipid and nucleic acid synthesis | Phospholipid biosynthesis, RNA elongation | Membrane formation, transcription |
UTP | Uracil | Carbohydrate metabolism | Glycogen synthesis, RNA synthesis | Energy storage, gene expression |
- Overlap : All NTPs participate in nucleic acid synthesis (e.g., RNA), but ATP is uniquely dominant in energy transfer .
- Concentration : ATP is maintained at 5–10 mM in cells, far exceeding other NTPs (e.g., GTP at ~0.5 mM) .
ATP Analogs in Biochemical Research
Modified ATP derivatives are critical tools for studying kinase activity and protein interactions:
Unique Properties of ATP
Hydrotropic Activity
Allosteric Regulation
ATP allosterically modulates enzymes like phosphofructokinase (glycolysis) and K$_\text{ATP}$ channels (insulin secretion). In contrast, GTP regulates G-protein-coupled receptors and translation factors .
Research Implications
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying ATP levels in specific cellular compartments, such as mitochondria?
Fluorescent probes and genetically encoded indicators (e.g., FRET-based sensors) enable spatially resolved ATP measurements. For mitochondrial ATP, rhodamine-based probes with organelle-targeting moieties (e.g., triphenylphosphonium) are used due to their membrane potential-driven accumulation . Validation requires correlative assays like HPLC or luciferase-based bioluminescence to confirm probe specificity .
Q. How can ATP production rates be experimentally linked to cellular respiration in heterogeneous cell populations?
Use biochemical assays (e.g., luciferase) to quantify ATP in parallel with oxygen consumption rate (OCR) measurements via Seahorse extracellular flux analysis. Normalize ATP levels to OCR to account for metabolic heterogeneity. Discrepancies may arise from glycolytic ATP contributions, requiring inhibitors like oligomycin (ATP synthase) or 2-deoxyglucose (glycolysis) to isolate pathways .
Q. What are the limitations of ATP bioluminescence assays in assessing microbial contamination on laboratory surfaces?
ATP assays detect total organic residue, including non-viable cells, leading to false positives. Cross-validation with aerobic colony counts (ACC) is critical. Studies show ATP assays have higher failure rates (≈20%) compared to ACC (≈10%) due to residual ATP from lysed cells or organic debris .
Advanced Research Questions
Q. How can transient-state kinetic experiments resolve contradictions in ATP hydrolysis mechanisms by actomyosin complexes?
Rapid-mixing stopped-flow techniques measure pre-steady-state rates of ATP binding and hydrolysis. For actomyosin, transient dissociation rates post-ATP binding are critical. Conflicting data on hydrolysis timing (pre- vs. post-dissociation) require isotopic labeling (e.g., γ-18O-ATP) and quench-flow mass spectrometry to track phosphate release kinetics .
Q. What strategies improve the fidelity of base-caged ATP in spatiotemporal studies of RNA polymerization?
Gamma-phosphate caged ATP (e.g., nitrobenzyl or coumarin derivatives) minimizes premature activation. Validate caging efficiency via UV/Vis spectrophotometry and HPLC pre-photolysis. Post-uncaging, enzymatic activity assays (e.g., RNA polymerase elongation rates) must confirm functional ATP release, as residual caging groups can inhibit enzymes .
Q. How can in vitro enzymatic cascades overcome ATP depletion in multi-step biosynthesis systems?
Co-localize ATP-regenerating enzymes (e.g., polyphosphate kinases) with ATP-dependent reactions in compartmentalized systems (e.g., liposomes). A study using a 3-enzyme cascade (adenosine kinase, polyphosphate kinase, and ATP-dependent ligase) achieved 85% ATP recycling efficiency, sustained by continuous polyphosphate supplementation .
Q. What analytical frameworks address variability in ATP-dependent enzymatic assays under physiological ionic conditions?
High magnesium (≥1 mM) and potassium (0.1–0.15 M) inhibit myosin ATPase, necessitating kinetic modeling to distinguish ionic effects on substrate binding vs. catalysis. Use modified Michaelis-Menten equations with actin concentration extrapolation to infinite values, isolating actin’s activation coefficient (kcat/Km) .
Q. How do contradictory findings on ATP’s role in apoptosis regulation inform experimental design?
ATP levels inversely correlate with apoptosis (high ATP suppresses caspase activation). However, glycolytic inhibitors (e.g., 2-DG) reduce ATP but may independently trigger stress pathways. Use ATP-replenishment controls (e.g., exogenous ATP-loaded liposomes) to isolate ATP-specific effects in Bax/PTPC1 activation assays .
Q. Methodological Considerations for Data Contradictions
Q. How should researchers validate ATP measurement discrepancies between fluorescent probes and bioluminescence assays?
Calibrate probes against luciferase-derived ATP standards in matched buffers. For mitochondrial probes, confirm membrane potential integrity (e.g., JC-1 dye) to avoid artifactual signal loss. Discrepancies >20% warrant cross-validation with 31P-NMR for absolute ATP quantification .
Q. What statistical approaches mitigate variability in ATP-based contamination monitoring?
Implement non-parametric sampling plans (e.g., percentile-based thresholds) to account for skewed data distributions. Longitudinal studies show ATP readings vary by ±35% on identical surfaces; use rolling median normalization and outlier exclusion (≥3σ) to improve reproducibility .
Properties
Molecular Formula |
C10H14N5Na2O13P3 |
---|---|
Molecular Weight |
551.14 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
TTWYZDPBDWHJOR-IDIVVRGQSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
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